molecular formula C11H10N2O2S B10888826 N-Allyl-5-(thiophen-2-yl)isoxazole-3-carboxamide

N-Allyl-5-(thiophen-2-yl)isoxazole-3-carboxamide

Cat. No.: B10888826
M. Wt: 234.28 g/mol
InChI Key: JIJDMADKGRPAAB-UHFFFAOYSA-N
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Description

N-Allyl-5-(thiophen-2-yl)isoxazole-3-carboxamide is a heterocyclic compound that features an isoxazole ring substituted with a thiophene group at the 5-position and an allyl group at the nitrogen atom. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-5-(thiophen-2-yl)isoxazole-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroisoxazole derivatives.

    Substitution: Various substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of N-Allyl-5-(thiophen-2-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Allyl-5-(thiophen-2-yl)isoxazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the allyl group enhances its ability to interact with various molecular targets and participate in diverse chemical reactions .

Properties

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

N-prop-2-enyl-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C11H10N2O2S/c1-2-5-12-11(14)8-7-9(15-13-8)10-4-3-6-16-10/h2-4,6-7H,1,5H2,(H,12,14)

InChI Key

JIJDMADKGRPAAB-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1=NOC(=C1)C2=CC=CS2

Origin of Product

United States

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